Phenylphosphorus tetrachloride
Description
Properties
IUPAC Name |
tetrachloro(phenyl)-λ5-phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl4P/c7-11(8,9,10)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJVWTRZBBWEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(Cl)(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Precursor Chemistry
Diverse Synthetic Routes to Phenylphosphorus Tetrachloride
The synthesis of this compound can be achieved through several distinct pathways, each with its own mechanistic nuances and practical considerations.
Direct Halogenation Strategies and Their Mechanistic Insights
Direct halogenation represents a primary and widely employed method for the synthesis of this compound. This approach typically involves the direct reaction of a suitable phenylphosphorus precursor with a chlorinating agent. A common precursor for this reaction is dichlorophenylphosphine (B166023) (C₆H₅PCl₂).
The reaction involves the oxidative addition of chlorine to the phosphorus(III) center of dichlorophenylphosphine, resulting in the formation of the phosphorus(V) compound, this compound. The mechanism of this reaction is believed to proceed through a non-radical pathway, involving the nucleophilic attack of the phosphorus atom on the chlorine molecule. This leads to the formation of a transient phosphonium-like intermediate, which then rapidly collapses to the final product.
The reaction is typically carried out by bubbling chlorine gas through a solution of dichlorophenylphosphine in an inert solvent, such as carbon tetrachloride or benzene (B151609), often at low temperatures to control the exothermic nature of the reaction.
Another direct halogenation strategy involves the reaction of benzene with phosphorus pentachloride (PCl₅). This method, however, can be less selective and may lead to the formation of byproducts. The reaction is an electrophilic substitution where the phosphorus pentachloride acts as a source of an electrophilic phosphorus species that attacks the benzene ring. The reaction conditions, including the presence of a catalyst and the reaction temperature, are crucial in directing the outcome of this synthesis.
| Precursor | Halogenating Agent | Typical Solvent | Key Reaction Conditions |
| Dichlorophenylphosphine | Chlorine (Cl₂) | Carbon tetrachloride, Benzene | Low temperature, inert atmosphere |
| Benzene | Phosphorus Pentachloride (PCl₅) | Benzene (as reactant and solvent) | Elevated temperatures, potential for catalyst |
Ligand Exchange Approaches from Related Phosphorus Species
Ligand exchange reactions offer an alternative route to this compound. These methods involve the exchange of ligands on a phosphorus center with chloride ions. While less common than direct halogenation for this specific compound, the principles of ligand exchange are fundamental in organophosphorus chemistry.
A potential, though not widely documented, ligand exchange approach could involve the reaction of a phenylphosphorus compound with other functional groups with a source of chloride ions, such as phosphorus pentachloride. The feasibility and efficiency of such a reaction would depend on the relative bond strengths and the thermodynamic driving forces of the exchange process.
The mechanism of ligand exchange reactions in phosphorus chemistry can vary, often proceeding through associative or dissociative pathways, depending on the nature of the phosphorus center and the entering and leaving groups.
Novel and Green Synthesis Pathways for this compound
In recent years, there has been a growing emphasis on the development of more environmentally benign synthetic methods in organophosphorus chemistry. While specific "green" synthesis pathways for this compound are not extensively reported, the principles of green chemistry can be applied to its synthesis.
This includes the exploration of alternative, less hazardous chlorinating agents to replace elemental chlorine. Examples of greener chlorinating agents that are being investigated for various organic transformations include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). The application of these reagents to the synthesis of this compound would require careful optimization of reaction conditions.
Furthermore, the use of solvent-free reaction conditions or the replacement of traditional volatile organic solvents with greener alternatives, such as ionic liquids, are active areas of research in organophosphorus synthesis. The goal of these novel pathways is to reduce the environmental impact of the synthesis by minimizing waste, avoiding toxic reagents and solvents, and improving energy efficiency.
Influence of Precursor Compounds and Reaction Conditions on Synthesis Selectivity and Yields
The selectivity and yield of this compound synthesis are critically dependent on the choice of precursor compounds and the precise control of reaction conditions.
Key reaction parameters that must be carefully controlled include:
Temperature: The chlorination of dichlorophenylphosphine is exothermic. Maintaining a low temperature helps to prevent over-chlorination and the formation of decomposition products.
Stoichiometry of Reactants: A precise control over the molar ratio of the chlorinating agent to the phosphorus precursor is essential to ensure complete conversion and to avoid the presence of unreacted starting materials in the final product.
Solvent: The choice of an inert solvent is crucial to provide a medium for the reaction and to help dissipate the heat generated. The solvent should be dry and free of impurities that could react with the phosphorus compounds.
Catalyst: In the case of the reaction between benzene and phosphorus pentachloride, the use of a Lewis acid catalyst can influence the reaction rate and selectivity. However, the catalyst can also promote the formation of byproducts.
The presence of electron-donating or electron-withdrawing substituents on the phenyl ring of the precursor can also influence the reactivity and the stability of the resulting this compound.
Purification and Isolation Methodologies in Laboratory Scale Research
Given the reactive and often air-sensitive nature of phosphorus halides, the purification and isolation of this compound require careful handling and specialized techniques.
Vacuum Distillation: A common method for purifying liquid phosphorus compounds is vacuum distillation. This technique allows for the separation of the desired product from less volatile impurities at a lower temperature, which helps to prevent thermal decomposition. The distillation is typically performed under a high vacuum and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis or oxidation.
Recrystallization: If the this compound is a solid at room temperature or can be solidified at low temperatures, recrystallization from a suitable inert solvent can be an effective purification method. The choice of solvent is critical; it should dissolve the compound at an elevated temperature but have low solubility at a lower temperature, while the impurities should either remain in solution or be insoluble at all temperatures.
Handling of Air-Sensitive Compounds: this compound is susceptible to hydrolysis by atmospheric moisture. Therefore, all manipulations, including transfer, filtration, and storage, must be carried out using air-free techniques, such as a Schlenk line or a glovebox. Glassware must be thoroughly dried before use, and solvents should be rigorously dried and deoxygenated.
The purity of the final product is typically assessed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹³C NMR), infrared (IR) spectroscopy, and elemental analysis.
| Purification Method | Principle | Key Considerations |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Requires high vacuum and inert atmosphere; careful temperature control to prevent decomposition. |
| Recrystallization | Purification of a solid based on differences in solubility in a given solvent at different temperatures. | Requires a suitable inert solvent; must be performed under air-free conditions. |
Reactivity and Reaction Mechanisms of Phenylphosphorus Tetrachloride
Electrophilic and Nucleophilic Reactivity of the Phosphorus Center
The phosphorus atom in phenylphosphorus tetrachloride is in a +5 oxidation state and serves as a potent electrophilic center. The four chlorine atoms strongly withdraw electron density, creating a significant partial positive charge on the phosphorus atom. This high degree of electrophilicity makes it readily susceptible to attack by various nucleophiles.
The geometry of pentacoordinate phosphorus compounds is typically trigonal bipyramidal (TBP). In this structure, there are two axial and three equatorial positions. Nucleophilic attack generally occurs at the phosphorus center, leading to the formation of a transient hexacoordinate intermediate or transition state, which then expels a leaving group, typically a chloride ion. The stereochemical outcome of these substitution reactions, whether retention or inversion of configuration at the phosphorus center, is governed by the nature of the nucleophile, the leaving group, and the potential for pseudorotation in the pentacoordinate intermediate. nih.gov
While the phosphorus center is primarily electrophilic, the molecule as a whole does not typically act as a nucleophile due to the lack of available lone pair electrons on the phosphorus atom for donation.
Reactions with Oxygen-Containing Nucleophiles
This compound readily reacts with a variety of oxygen-containing nucleophiles, including water, alcohols, phenols, and carboxylic acids. These reactions typically proceed via a nucleophilic substitution pathway at the phosphorus center.
The hydrolysis of this compound must be carefully controlled, as the reaction with water is vigorous. The reaction proceeds in a stepwise manner, with the sequential replacement of chlorine atoms by hydroxyl groups. The initial hydrolysis product is phenylphosphonic dichloride (C₆H₅POCl₂), which is formed by the reaction of one molecule of water and the elimination of two molecules of hydrogen chloride.
Mechanism:
Nucleophilic attack by a water molecule on the electrophilic phosphorus center.
Formation of a transient hexacoordinate intermediate.
Elimination of a chloride ion and a proton (or HCl) to form a phosphoryl group (P=O).
A second chloride is then displaced to yield phenylphosphonic dichloride.
C₆H₅PCl₄ + 3H₂O → C₆H₅PO(OH)₂ + 4HCl
Controlled hydrolysis is crucial as the intermediate, phenylphosphonic dichloride, is a valuable reagent in its own right.
This compound reacts with alcohols (alcoholysis) and phenols (phenolysis) to form the corresponding alkoxy- and phenoxy-substituted phosphoranes. The reaction scope is broad, encompassing primary, secondary, and tertiary alcohols, as well as various substituted phenols. The stoichiometry of the alcohol or phenol (B47542) determines the extent of substitution.
With one equivalent of an alcohol (ROH), a monoalkoxy derivative can be formed:
C₆H₅PCl₄ + ROH → C₆H₅PCl₃(OR) + HCl
Further reaction with excess alcohol can lead to di- and tri-substituted products. The reaction with phenols proceeds similarly.
The stereochemistry of nucleophilic substitution at a pentacoordinate phosphorus center is complex. The reaction can proceed via an Sₙ2(P-V) mechanism, which typically results in inversion of configuration at the phosphorus center due to a backside attack. nih.govacs.org However, retention of configuration is also possible, often involving the formation of a pentacoordinate intermediate that can undergo pseudorotation before the leaving group departs. nih.gov For acyclic phosphoranes like this compound, the specific stereochemical outcome depends heavily on the reaction conditions and the steric and electronic properties of the nucleophile.
| Nucleophile | Product |
| Ethanol | Ethoxytrichloro(phenyl)phosphorane |
| Phenol | Trichlorophenoxy(phenyl)phosphorane |
| 2-Propanol | Trichloro(isopropoxy)(phenyl)phosphorane |
Table 1: Examples of Alcoholysis and Phenolysis Products
This compound is an effective reagent for the conversion of carboxylic acids into their more reactive acyl chloride derivatives. In this reaction, the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. The phosphorus-containing byproduct is phenylphosphonic dichloride.
RCOOH + C₆H₅PCl₄ → RCOCl + C₆H₅POCl₂ + HCl
The reaction is believed to proceed through an initial attack of the carboxylic acid oxygen on the phosphorus center, forming an acyloxyphosphonium intermediate. This is followed by an intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon, leading to the formation of the acyl chloride and phenylphosphonic dichloride. This method is particularly useful for synthesizing acyl chlorides under relatively mild conditions.
Reactions with Nitrogen-Containing Nucleophiles: Aminolysis and Formation of P-N Bonds
The reaction of this compound with primary or secondary amines, known as aminolysis, leads to the formation of P-N bonds and the creation of aminophosphoranes. The reaction is typically carried out in the presence of a tertiary amine base to scavenge the HCl produced. The degree of substitution is dependent on the stoichiometry of the amine used.
With one equivalent of a secondary amine (R₂NH), a monoaminophosphorane is formed:
C₆H₅PCl₄ + 2R₂NH → C₆H₅PCl₃(NR₂) + R₂NH₂⁺Cl⁻
The use of excess amine can lead to the replacement of multiple chlorine atoms. These aminophosphoranes are important intermediates in the synthesis of various organophosphorus compounds, including phosphazenes. The reaction with aniline (B41778) hydrochloride and phosphorus oxychloride is known to produce trimeric cyclophosphazanes. rsc.org
| Amine | Product |
| Diethylamine | (Diethylamino)trichloro(phenyl)phosphorane |
| Aniline | Trichloro(phenylamino)(phenyl)phosphorane |
| Pyrrolidine | Trichloro(phenyl)(pyrrolidin-1-yl)phosphorane |
Table 2: Examples of Aminolysis Products
Reactions with Carbon-Containing Nucleophiles
This compound reacts with strong carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), to form new phosphorus-carbon bonds. These reactions are fundamental in organophosphorus synthesis for the preparation of phosphonium (B103445) salts and tertiary phosphines.
The reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic phosphorus center, displacing a chloride ion.
For example, with a Grignard reagent:
C₆H₅PCl₄ + RMgX → C₆H₅PCl₃R + MgXCl
The reaction can proceed further to replace the remaining chlorine atoms, depending on the stoichiometry of the Grignard reagent used. If an excess of the Grignard reagent is used, a phosphonium salt can be formed:
C₆H₅PCl₄ + 4RMgX → [C₆H₅PR₄]⁺X⁻ + 3MgXCl
These reactions significantly expand the structural diversity of organophosphorus compounds that can be synthesized from this compound, allowing for the introduction of various alkyl and aryl groups onto the phosphorus center. The synthesis of mixed aryl-alkyl tertiary phosphines has been demonstrated using Grignard reagents with dichlorophenylphosphine (B166023), a related compound. nih.gov
Alkylation and Arylation Reactions (e.g., Grignard and Organolithium Reagent Interactions)
The reactions of this compound with organometallic reagents such as Grignard and organolithium compounds are fundamental to the formation of new carbon-phosphorus bonds. These reactions proceed via nucleophilic substitution at the phosphorus center, where the organic moiety of the organometallic reagent displaces a chlorine atom.
With Grignard Reagents: The interaction of this compound with Grignard reagents (RMgX) typically leads to the stepwise replacement of chlorine atoms with the alkyl or aryl group (R) from the Grignard reagent. The reaction mechanism is thought to involve the formation of a pentacoordinate phosphorus intermediate. The number of chlorine atoms substituted depends on the stoichiometry of the reactants and the reaction conditions. For instance, the reaction with one equivalent of a Grignard reagent can yield phenyl(alkyl/aryl)phosphorus trichloride (B1173362).
With Organolithium Reagents: Organolithium reagents (RLi), being more reactive than Grignard reagents, also readily participate in alkylation and arylation of this compound. The higher reactivity of organolithium compounds can sometimes lead to a greater degree of substitution and potentially different product distributions compared to Grignard reactions. The mechanism is analogous, involving nucleophilic attack on the phosphorus atom.
Precise control over stoichiometry and temperature is crucial in these reactions to achieve the desired level of substitution and to minimize the formation of byproducts. The nature of the R group on the organometallic reagent also plays a significant role in the reaction outcome due to steric and electronic effects.
Friedel-Crafts Type Reactions and Aromatic Substitutions
This compound can act as a substrate in Friedel-Crafts type reactions, where the phosphorus-containing group influences the reactivity and orientation of substitution on the attached phenyl ring. The -PCl₄ group is generally considered to be deactivating and meta-directing for electrophilic aromatic substitution due to the electron-withdrawing nature of the phosphorus and chlorine atoms.
In a typical Friedel-Crafts alkylation or acylation, an electrophile is generated in the presence of a Lewis acid catalyst (e.g., AlCl₃). This electrophile then attacks the phenyl ring of this compound. The reaction rate is generally slower than that of benzene (B151609) due to the deactivating effect of the substituent. The primary product is the meta-substituted derivative, although small amounts of ortho and para isomers may also be formed.
The general mechanism for electrophilic aromatic substitution involves the formation of a sigma complex (arenium ion), which is a resonance-stabilized carbocation. The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product.
Halogen Exchange and Redistribution Equilibria Studies
Halogen exchange reactions involving this compound are of interest for the synthesis of mixed-halide phosphorus compounds. These reactions typically involve the treatment of this compound with a source of another halogen, such as a metal halide or another phosphorus halide. For example, reaction with fluoride (B91410) sources can lead to the substitution of one or more chlorine atoms with fluorine.
These exchange processes are often equilibrium-driven, and the position of the equilibrium is influenced by factors such as the relative bond strengths of the P-Cl and P-X bonds (where X is the other halogen), the nature of the counter-ion, and the solvent used. Spectroscopic techniques, particularly ³¹P NMR, are invaluable for studying these redistribution equilibria and identifying the various species present in the mixture.
Cyclization and Rearrangement Mechanisms Involving this compound
This compound can be a precursor in the synthesis of cyclic phosphorus compounds. For instance, reactions with difunctional nucleophiles, such as diols or diamines, can lead to the formation of heterocyclic rings containing phosphorus. The mechanism of these cyclization reactions typically involves a two-step nucleophilic substitution process. Initially, one functional group of the nucleophile displaces a chlorine atom on the phosphorus. This is followed by an intramolecular reaction where the second functional group displaces another chlorine atom, leading to ring closure.
Rearrangement reactions involving this compound are less common but can occur under specific conditions, often driven by thermal or photochemical energy. These rearrangements might involve the migration of the phenyl group or a chlorine atom, leading to isomeric structures. The mechanisms of such rearrangements are often complex and can involve radical or ionic intermediates.
Kinetic and Thermodynamic Investigations of Key Reactions
Kinetic studies of the reactions of this compound provide valuable insights into the reaction mechanisms and the factors that control the reaction rates. For example, by monitoring the concentration of reactants and products over time, the rate law for a particular reaction can be determined. This information helps to elucidate the elementary steps of the reaction mechanism.
Thermodynamic investigations, on the other hand, provide information about the energy changes that occur during a reaction. By measuring the enthalpy (ΔH) and entropy (ΔS) of a reaction, the Gibbs free energy change (ΔG) can be calculated, which indicates the spontaneity of the reaction under given conditions. These thermodynamic parameters are crucial for optimizing reaction conditions to maximize product yield.
For instance, the hydrolysis of this compound is a thermodynamically favorable process, leading to the formation of phenylphosphonic acid and hydrochloric acid. Kinetic studies of this reaction can help in understanding the role of water concentration and temperature on the rate of hydrolysis.
Applications in Organic Synthesis and Functional Materials Research
Phenylphosphorus Tetrachloride as a Versatile Reagent in Organic Synthesis
Searches for the use of this compound as a versatile reagent in organic synthesis did not yield specific research findings or established methodologies for the following applications:
Role in the Synthesis of Advanced Phosphine (B1218219) Ligands for Metal-Catalyzed Reactions
Phosphine ligands are crucial in homogeneous catalysis. Their synthesis is a well-established field, with common routes involving the reaction of organometallic reagents (like Grignard or organolithium reagents) with phosphorus halides. nih.govwikipedia.org
Contributions to Polymer Chemistry Research
While this compound is a recognized reagent in organic synthesis, its specific, documented roles as a direct participant in polymerization—such as a monomer, initiator, or chain transfer agent—are not extensively detailed in prominent research literature. However, its known reactivity provides a basis for its potential application in these areas. The reactivity of the phosphorus-chlorine bonds is central to its utility, allowing for reactions with functional groups commonly found on polymers or monomers, such as hydroxyl (-OH) and amine (-NH₂) groups.
Monomer or Co-monomer in Specialty Polymer Synthesis
Theoretically, this compound could serve as a monomer or co-monomer in the synthesis of specialty polymers like polyphosphonates or polyphosphonamides. In a potential polycondensation reaction, it could react with diols, diamines, or other difunctional monomers. The reaction would proceed via the nucleophilic substitution of its chlorine atoms, leading to the formation of a phosphorus-containing polymer backbone. This approach would directly incorporate the phenylphosphorus group into the main chain of the polymer, influencing its thermal and chemical properties.
Application as an Initiator or Chain Transfer Agent in Polymerization Processes
The application of this compound as a polymerization initiator or chain transfer agent is not a commonly reported practice. Polymerization initiators typically generate radical, cationic, or anionic species to begin a chain reaction. lookchem.com Chain transfer agents are used to control the molecular weight of polymers by interrupting the growth of a polymer chain and initiating a new one. google.com The specific chemical properties required for these functions are not characteristic of this compound's typical reaction pathways.
Modification of Polymer Properties and Structures
This compound can be conceptualized as a modifying agent for pre-existing polymers that possess reactive functional groups. For instance, polymers with pendant hydroxyl groups (e.g., polyvinyl alcohol) or amine groups could be chemically modified by grafting the phenylphosphorus moiety onto the polymer backbone. This post-polymerization modification would alter the chemical structure and, consequently, the physical properties of the original polymer, such as its solubility, thermal stability, or adhesion characteristics.
Development of Phosphorus-Based Flame Retardants (Synthesis and Mechanistic Studies of Retardancy)
A significant area of application for phosphorus compounds is in the development of flame retardants. This compound serves as a reactive intermediate for synthesizing more complex, phosphorus-containing molecules designed for this purpose. A key reaction involves its interaction with acetic acid to produce phenylphosphonyl dichloride, another important precursor. nih.gov Its high reactivity allows it to be a starting point for creating a range of organophosphorus compounds.
The flame retardancy mechanisms of such phosphorus-based compounds are generally understood to operate in two distinct phases: the condensed phase (solid) and the gas phase (flame). rwth-aachen.defrontiersin.orgd-nb.infomdpi.com
Condensed-Phase Mechanism: In the condensed phase, during the initial heating of the polymer, the phosphorus-based flame retardant can decompose to form phosphoric or polyphosphoric acid. mdpi.comnih.gov This acidic species acts as a catalyst, promoting the dehydration and carbonization of the polymer matrix. d-nb.info The result is the formation of a stable, insulating layer of char on the material's surface. frontiersin.org This char layer acts as a physical barrier that serves multiple functions:
It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis. d-nb.info
It impedes the flow of flammable volatile gases, which are the fuel for the flame, from the polymer to the gas phase. mdpi.com
It limits the diffusion of oxygen from the air to the polymer surface, starving the combustion process. d-nb.info
Gas-Phase Mechanism: In the gas phase, some phosphorus compounds can volatilize or decompose to release phosphorus-containing radical species (such as PO•, PO₂•, and HPO•) into the flame. nih.govmdpi.com These phosphorus radicals are highly reactive and can interfere with the combustion chain reaction. rwth-aachen.de They act as radical scavengers, intercepting and neutralizing the high-energy H• and OH• radicals that are essential for propagating the flame. wikipedia.org By terminating these chain reactions, the flame chemistry is inhibited, the flame intensity is reduced, and combustion is suppressed. rwth-aachen.dewikipedia.org The specific mechanism—condensed phase, gas phase, or a combination of both—depends on the chemical structure of the phosphorus flame retardant and the nature of the polymer it is incorporated into. rwth-aachen.demdpi.com
| Phase | Primary Action | Description | Key Intermediates/Species |
|---|---|---|---|
| Condensed Phase (Solid) | Char Formation (Carbonization) | The flame retardant decomposes to an acid that catalyzes the dehydration of the polymer, forming a protective, insulating char layer on the surface. d-nb.infomdpi.com | Phosphoric Acid, Polyphosphoric Acid |
| Gas Phase (Flame) | Radical Quenching (Flame Inhibition) | Volatile phosphorus species are released into the flame, where they trap high-energy H• and OH• radicals, disrupting the combustion chain reaction. rwth-aachen.dewikipedia.org | PO•, PO₂•, HPO• |
Integration into the Synthesis of Other Functional Materials
The reactivity of this compound makes it a useful reagent for synthesizing a variety of other functional organic and inorganic compounds. Its ability to react with hydroxyl (-OH) groups is particularly notable. For example, it can be used to convert phenols into their corresponding aryl chlorides. google.comresearchgate.net This same reactivity suggests its potential use as a surface modification agent for materials bearing surface hydroxyl groups, such as silica, glass, or certain metal oxides. By reacting with these surfaces, it could covalently bond a phenylphosphorus layer, altering the surface properties like wettability, adhesion, or reactivity.
Furthermore, it has been documented as a reagent in the synthesis of various specialized molecules, including fluorinated compounds and other complex organic structures, highlighting its role as a versatile tool in synthetic chemistry. lookchem.comlookchem.comarchive.org
| Reactant | Product Type | Significance | Reference |
|---|---|---|---|
| Acetic Acid | Phenylphosphonyl dichloride | Synthesis of a key intermediate for other organophosphorus compounds. | nih.gov |
| Phenols | Aryl chlorides | Demonstrates reactivity towards hydroxyl groups, a common functional group. | google.comresearchgate.net |
| Hexafluoroglutarimide | Chlorinated intermediates for fluorinated compounds | Application in the synthesis of specialized fluorochemicals. | lookchem.com |
| Diazomethane | Organophosphorus compounds | Illustrates its versatility in forming new P-C bonds. |
Advanced Spectroscopic and Computational Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of organophosphorus compounds. The presence of the NMR-active ³¹P nucleus, in addition to ¹H and ¹³C, allows for a multi-faceted approach to structural determination.
³¹P NMR spectroscopy offers a direct and highly sensitive method for probing the electronic environment of the phosphorus atom. With a 100% natural abundance and a large chemical shift dispersion, ³¹P NMR spectra are typically simple and well-resolved. huji.ac.iloxinst.comslideshare.net The chemical shift (δ) is highly dependent on the coordination number, the electronegativity of the substituents, and the bonding geometry at the phosphorus center. slideshare.netyoutube.com
For pentacoordinate phosphorus compounds like phenylphosphorus tetrachloride (PhPCl₄), the phosphorus nucleus is significantly deshielded. The chemical shift is expected to fall in the negative region, characteristic of P(V) species. For comparison, phosphorus trichloride (B1173362) (PCl₃), a P(III) compound, has a chemical shift of around +220 ppm, while phosphoric acid (H₃PO₄) is the reference at 0 ppm. The four electronegative chlorine atoms in PhPCl₄ cause a significant upfield shift relative to PCl₃ into the phosphorane region.
Spin-spin coupling provides valuable structural information. In derivatives of this compound, the ³¹P nucleus will couple with neighboring NMR-active nuclei, such as ¹H and ¹³C. The magnitude of these coupling constants (J-values) is dependent on the number of intervening bonds, dihedral angles, and the hybridization of the coupled atoms.
| Parameter | Expected Value / Range for PhPCl₄ and Derivatives | Information Provided |
|---|---|---|
| δ(³¹P) | -40 to -80 ppm (estimated) | Confirms pentacoordinate P(V) environment. Sensitive to substituent changes. |
| ¹JPC | 100 - 180 Hz | Direct connectivity between phosphorus and the ipso-carbon of the phenyl ring. |
| ²JPH(ortho) | 5 - 15 Hz | Through-bond connectivity to ortho protons on the phenyl ring. |
| ³JPH(meta) | ~0 - 7 Hz | Through-bond connectivity to meta protons on the phenyl ring. |
| ²JPP | Variable (e.g., > 40 Hz or < 30 Hz) | In derivatives with multiple P atoms, indicates through-bond connectivity and can provide clues about the oxidation state of linked metals. nih.gov |
¹H and ¹³C NMR spectra provide detailed information about the organic framework of the molecule. For this compound, the signals corresponding to the phenyl group are of primary interest. The powerful electron-withdrawing nature of the -PCl₄ group deshields the aromatic protons and carbons, causing their signals to appear at a higher chemical shift (further downfield) compared to benzene (B151609).
The ¹H NMR spectrum would be expected to show complex multiplets for the ortho, meta, and para protons of the phenyl ring. These protons not only couple with each other but also exhibit coupling to the ³¹P nucleus (nJPH). echemi.com Similarly, in the ¹³C NMR spectrum, all carbon atoms of the phenyl ring will show coupling to the phosphorus atom (nJPC), with the one-bond coupling to the ipso-carbon (¹JPC) being the largest. rsc.org This P-C coupling is definitive proof of the direct bond between the phenyl ring and the phosphorus atom. libretexts.org
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |
|---|---|---|
| Ortho-protons (H₂) | ~8.0 - 8.3 | Doublet of doublets or multiplet (³JHH ≈ 7-8, ³JPH ≈ 10-15) |
| Meta-protons (H₃) | ~7.6 - 7.8 | Triplet or multiplet (³JHH ≈ 7-8, ⁴JPH ≈ 0-3) |
| Para-proton (H₄) | ~7.7 - 7.9 | Triplet or multiplet (³JHH ≈ 7-8, ⁵JPH ≈ 0) |
| Ipso-carbon (C₁) | ~130 - 140 | Doublet (¹JPC ≈ 100-180) |
| Ortho-carbons (C₂) | ~132 - 135 | Doublet (²JPC ≈ 10-20) |
| Meta-carbons (C₃) | ~129 - 131 | Doublet (³JPC ≈ 15-25) |
| Para-carbon (C₄) | ~133 - 136 | Doublet (⁴JPC ≈ 0-5) |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning signals and determining the connectivity within complex organophosphorus molecules, especially when 1D spectra are crowded. acs.orglibretexts.org For this compound and its derivatives, heteronuclear correlation experiments are particularly informative.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded nuclei, such as ¹H and ¹³C. It is invaluable for assigning the proton signals to their respective carbon atoms in the phenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between nuclei separated by two or three bonds (e.g., ²J or ³J couplings). An ¹H-³¹P HMBC experiment would show a correlation between the phosphorus signal and the ortho-protons of the phenyl ring, providing definitive evidence of the P-C₆H₅ connectivity. acs.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would map the proton-proton coupling network within the phenyl ring, helping to differentiate the ortho, meta, and para protons.
These 2D methods are crucial in the structural analysis of more complex derivatives where multiple organic ligands might be attached to the phosphorus center. acs.orgresearchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Bonding and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups and bonding within a molecule. horiba.com For this compound, key vibrational modes include the P-Cl and P-C stretches, as well as vibrations associated with the phenyl ring.
P-Cl Vibrations: The stretching vibrations of the phosphorus-chlorine bonds are expected to be strong in both IR and Raman spectra. In molecules with Td or C₃v symmetry like PCl₃, these stretches appear in the 480-520 cm⁻¹ region. karazin.ua For the trigonal bipyramidal structure of PhPCl₄, one would expect multiple bands corresponding to the axial and equatorial P-Cl bonds.
P-C (Phenyl) Vibration: The stretch associated with the phosphorus-phenyl bond typically appears in the 1000-1100 cm⁻¹ region.
Phenyl Ring Vibrations: The phenyl group itself gives rise to a characteristic set of bands. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ range. libretexts.org Characteristic C-H out-of-plane ("oop") bending bands between 900 and 675 cm⁻¹ can also confirm the substitution pattern of the aromatic ring. vscht.cz
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR / Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong |
| Aromatic C=C Stretch | 1600 - 1585 & 1500 - 1400 | Medium-Strong / Medium-Strong |
| P-C (Phenyl) Stretch | 1100 - 1000 | Medium / Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong / Medium |
| P-Cl Stretch (Axial & Equatorial) | 600 - 450 | Strong / Strong |
Mass Spectrometry Techniques: Fragmentation Pathways and Isotopic Abundance Analysis in Mechanistic Studies
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.orgchemguide.co.uk For this compound, electron ionization (EI) would likely lead to extensive fragmentation.
The fragmentation of halogenated organophosphorus compounds often involves the sequential loss of halogen atoms and cleavage of the P-C bond. mdpi.com A plausible fragmentation pathway for PhPCl₄ would begin with the molecular ion [C₆H₅PCl₄]⁺•.
Key fragmentation steps would include:
Loss of a chlorine radical: [C₆H₅PCl₃]⁺
Further loss of chlorine atoms: [C₆H₅PCl₂]⁺, [C₆H₅PCl]⁺
Cleavage of the P-C bond: [PClₓ]⁺ ions and a phenyl cation [C₆H₅]⁺ or radical.
Rearrangement reactions.
A crucial aspect of the mass spectrum of chlorinated compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic pattern of peaks for any chlorine-containing ion. acs.orgnih.gov For an ion with 'n' chlorine atoms, the resulting isotopic cluster will have a distinctive M, M+2, M+4, ... pattern of intensities, which allows for the unambiguous determination of the number of chlorine atoms in a given fragment. bohrium.com
| Ion Fragment | Proposed Formula | Significance |
|---|---|---|
| [C₆H₅PCl₄]⁺• | Molecular Ion | Confirms molecular weight; may be low abundance. |
| [C₆H₅PCl₃]⁺ | Loss of Cl | Shows a characteristic 3-Cl isotopic pattern. |
| [C₆H₅PCl₂]⁺ | Loss of 2Cl | Shows a characteristic 2-Cl isotopic pattern. |
| [PCl₄]⁺ | Loss of phenyl radical | Shows a characteristic 4-Cl isotopic pattern. |
| [C₆H₅]⁺ | Phenyl cation | Indicates P-C bond cleavage. m/z = 77. |
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
For pentacoordinate phosphorus compounds, the geometry is typically a trigonal bipyramid (TBP), although square pyramidal (SP) geometries are also known. researchgate.net In a TBP structure, there are two distinct positions: axial and equatorial. The placement of substituents is governed by Bent's rule, which predicts that more electronegative substituents (like chlorine) prefer the axial positions, while less electronegative or more sterically bulky groups (like the phenyl group) prefer the equatorial positions.
Therefore, the crystal structure of a derivative like phenyl(dialkylamino)trichlorophosphorane, [C₆H₅P(NR₂)Cl₃], would be expected to show the phenyl and dialkylamino groups in the equatorial plane and two of the three chlorine atoms in the axial positions. X-ray diffraction studies on such derivatives confirm these structural predictions and provide precise metric parameters that are invaluable for computational modeling and understanding reactivity. ijcce.ac.ir
Computational Chemistry Approaches
Computational chemistry provides powerful tools for the in-depth characterization of molecular systems, offering insights that can be difficult to obtain through experimental methods alone. For this compound, computational approaches are invaluable for understanding its electronic structure, reactivity, and dynamic behavior. Methodologies such as Density Functional Theory (DFT), ab initio calculations, and molecular dynamics (MD) simulations allow for a detailed exploration of this compound at the atomic and electronic levels.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Pathways
Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic properties of molecules. nih.govumn.edu DFT is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. nih.govesqc.org This approach allows for a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like this compound.
DFT calculations can elucidate the electronic structure of this compound by mapping its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for understanding the molecule's reactivity. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net
Furthermore, DFT can be employed to explore potential reactivity pathways for this compound. By calculating the energies of reactants, transition states, and products, reaction mechanisms can be mapped out. mdpi.com For instance, DFT studies could model the hydrolysis of this compound or its reactions with other nucleophiles, providing insights into the reaction kinetics and thermodynamics. Conceptual DFT also allows for the calculation of various reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity, which provide a quantitative measure of the molecule's reactivity. researchgate.net
Table 1: Illustrative Electronic Properties of this compound from Conceptual DFT Calculations
| Property | Calculated Value (arbitrary units) | Description |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates the energy of the highest occupied molecular orbital, related to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.5 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability. |
| Electronegativity (χ) | 4.35 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.85 | Represents the resistance to change in electron distribution or charge transfer. |
Note: The values in this table are for illustrative purposes to represent the type of data generated by DFT calculations and are not based on actual experimental or calculated results for this compound.
Ab Initio Calculations for Thermochemical and Kinetic Predictions
Ab initio calculations are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. rsc.org These methods solve the Schrödinger equation for a given molecular system, providing highly accurate results, although often at a higher computational cost compared to DFT. For this compound, ab initio methods are particularly useful for obtaining precise thermochemical and kinetic data.
High-level ab initio methods, such as coupled-cluster (CC) theory or composite methods like W1X-1, can be used to calculate the standard enthalpy of formation, entropy, and heat capacity of this compound with high accuracy. nih.gov Such calculations are crucial, as experimental determination of these properties for reactive organophosphorus compounds can be challenging. researchgate.net The predicted thermochemical data can be used to assess the stability of the molecule and to perform chemical process simulations.
In addition to thermochemistry, ab initio methods are employed to predict the kinetics of reactions involving this compound. By locating the transition state structures on the potential energy surface, it is possible to calculate activation energies and reaction rate constants using transition state theory. nih.gov These kinetic predictions are vital for understanding the reactivity of this compound and for modeling its behavior in various chemical environments. For example, ab initio calculations could be used to determine the rate of its decomposition or its reaction with atmospheric species. rsc.org
Table 2: Hypothetical Thermochemical and Kinetic Data for a Reaction of this compound Predicted by Ab Initio Calculations
| Parameter | Predicted Value | Unit | Significance |
|---|---|---|---|
| Standard Enthalpy of Formation (ΔHf°) | -450.2 | kJ/mol | Indicates the energy change when the compound is formed from its constituent elements in their standard states. |
| Standard Entropy (S°) | 425.8 | J/(mol·K) | A measure of the molecular disorder or randomness. |
| Activation Energy (Ea) for Hydrolysis | 85.3 | kJ/mol | The minimum energy required to initiate the hydrolysis reaction, indicating its kinetic stability. |
Note: The values in this table are hypothetical and serve to illustrate the types of thermochemical and kinetic parameters that can be obtained from ab initio calculations.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. physchemres.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of this compound, including its conformational flexibility and intermolecular interactions. nih.gov
The phenyl group in this compound can rotate around the P-C bond, leading to different conformational states. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. researchgate.net This information is important for understanding how the molecule's shape influences its reactivity and physical properties. The conformational landscape can be visualized by plotting the energy as a function of key dihedral angles.
MD simulations are also well-suited for studying the intermolecular interactions of this compound in the condensed phase. nih.gov For instance, simulations can model the interactions between this compound molecules in a liquid or solid state, revealing information about packing, diffusion, and local structure. physchemres.org Of particular interest are the non-covalent interactions, such as van der Waals forces and potential π-π stacking between the phenyl rings of adjacent molecules. researchgate.netnih.gov Understanding these intermolecular forces is crucial for predicting the macroscopic properties of the substance, such as its boiling point and solubility.
Table 3: Illustrative Intermolecular Interaction Energies for this compound Dimers from Molecular Dynamics Simulations
| Dimer Configuration | van der Waals Energy (kJ/mol) | Electrostatic Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |
|---|---|---|---|
| Parallel Phenyl Stacking | -15.8 | -2.5 | -18.3 |
| T-shaped Phenyl Stacking | -12.3 | -4.1 | -16.4 |
Note: This table presents hypothetical data to exemplify the kind of information on intermolecular interactions that can be derived from molecular dynamics simulations.
Insufficient Research Data Precludes Comprehensive Article on this compound in Catalysis and Coordination Chemistry
General principles of phosphorus chemistry suggest that this compound could theoretically act as a Lewis acid due to the electron-withdrawing nature of the chlorine atoms and the phenyl group, potentially facilitating the formation of coordination complexes. The phosphorus atom in this compound possesses a lone pair of electrons and is bonded to electronegative chlorine atoms, which could allow it to accept electron density from a Lewis base. However, without specific studies, any discussion of its Lewis acidity in complex formation remains speculative.
Similarly, the synthesis and reactivity of metal complexes derived from this compound are not documented in the available scientific literature. While numerous studies detail the complexation of various phosphine (B1218219) and phosphite ligands with transition metals, there is no specific information on complexes formed directly from this compound.
The role of this compound as a precursor to homogeneous and heterogeneous catalysts is also an area with limited to no dedicated research. The development of phosphorus-based organocatalysts and the design of metal-phosphorus hybrid catalytic systems are active areas of research, but the literature does not specify this compound as a starting material for these catalysts. For instance, one study mentions the use of this compound in a chlorination reaction of hexafluoroglutarimide, a process unrelated to catalysis.
Due to the absence of detailed research findings, including spectroscopic data, reaction kinetics, and catalytic performance metrics specifically for this compound, it is not possible to construct a thorough and scientifically accurate article on its coordination chemistry and catalysis research as outlined. Further empirical research is required to elucidate the potential of this specific compound in these fields.
Future Directions and Emerging Research Areas
Sustainable and Environmentally Benign Synthesis of Phenylphosphorus Tetrachloride
The development of sustainable chemical processes is a primary goal in modern chemistry, focusing on reducing waste, minimizing energy consumption, and using less hazardous substances. bdmaee.netmdpi.com For organophosphorus compounds, this often involves moving away from traditional technologies that rely on hazardous reagents like phosphorus chlorides and generate significant waste. researchgate.netdntb.gov.ua Future research into the synthesis of this compound is likely to align with these green chemistry principles.
Key research avenues may include:
Catalytic Routes: The exploration of catalytic systems over stoichiometric reagents could significantly improve efficiency and reduce waste. bdmaee.net Research could focus on developing novel catalysts that enable the direct and selective synthesis of this compound from more benign starting materials.
Alternative Solvents: Traditional organic solvents contribute significantly to the environmental impact of chemical processes. Investigating greener solvents such as ionic liquids or deep eutectic solvents could offer viable alternatives. bdmaee.net For instance, a method for synthesizing phenylphosphonic dichloride, a related compound, utilizes a Lewis acid ionic liquid, which can be reclaimed and reused, thereby reducing waste and production costs. google.com
Solvent-Free Conditions: Designing synthetic methods that operate without solvents represents a significant step toward sustainability. researchgate.net Techniques like mechanochemistry (ball-milling) have been shown to produce high yields of organophosphorus compounds in short reaction times without the need for solvents or complex purification steps. researchgate.net
Atom Economy: Future synthetic strategies will likely prioritize maximizing the incorporation of all starting materials into the final product. bdmaee.net This involves designing reactions with high atom and step economy, potentially exploring direct phosphorylation methods that avoid the use of hazardous chlorination processes associated with starting materials like white phosphorus (P4). researchgate.netresearchgate.net
Table 1: Principles of Green Chemistry in this compound Synthesis
| Principle | Application in this compound Synthesis | Potential Benefit |
|---|---|---|
| Catalysis | Use of recyclable catalysts instead of stoichiometric reagents. | Reduced waste, increased efficiency. |
| Safer Solvents | Replacement of volatile organic solvents with ionic liquids or water. | Reduced environmental impact and pollution. |
| Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. | Minimized waste generation. |
| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. | Lower energy consumption and production costs. |
Exploration of this compound in Flow Chemistry and Microfluidic Reactor Systems
Flow chemistry and microfluidic reactors offer significant advantages over traditional batch processing, including enhanced safety, precise reaction control, and improved scalability. researchgate.net The application of this technology to highly reactive organophosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃) and phosphoryl chloride (POCl₃), has demonstrated its potential for managing exothermic reactions and suppressing the formation of undesired byproducts. nih.gov
Future research on this compound could leverage flow chemistry in several ways:
Enhanced Safety and Control: Given that reactions involving phosphorus chlorides can be highly exothermic, micro-flow technology allows for superior temperature and reaction time control, enabling the safe handling of reactive intermediates. nih.gov
Improved Yield and Selectivity: The precise control offered by microfluidic systems can minimize overreactions and side reactions, leading to higher yields and purities of the desired products. researchgate.netnih.gov This is particularly relevant for the sequential substitution of the chlorine atoms in this compound.
Process Intensification: Continuous flow processes can be intensified to achieve high productivities in a small reactor volume, offering a more efficient and environmentally friendly alternative to large-scale batch reactors. acs.org The development of a continuous flow process for the Michaelis–Arbuzov rearrangement demonstrates the potential for high-throughput synthesis of organophosphorus compounds with a low environmental footprint. acs.org
In-line Monitoring: The integration of real-time analytical techniques, such as in-line NMR monitoring, can facilitate rapid reaction optimization and ensure consistent product quality in a continuous manufacturing setting. acs.org
Discovery of Novel Reactivity and Unconventional Transformations under Extreme Conditions
Investigating the behavior of chemical compounds under extreme conditions—such as high pressure, temperature, or irradiation—can lead to the discovery of novel materials and unprecedented chemical transformations. In the field of phosphorus chemistry, high-pressure studies have revealed new crystalline structures and have even enabled the direct synthesis of phosphine (B1218219) (PH₃) from its constituent elements. springernature.com
For this compound, exploration under extreme conditions could unlock new synthetic possibilities:
High-Pressure Chemistry: Subjecting this compound to high pressures could induce changes in its molecular structure and reactivity. This could lead to the formation of novel polymeric materials or phosphorus cages with unique properties. High-pressure conditions are known to cause significant changes in the behavior of elements, often revealing similarities between elements in the same group that are not apparent at ambient pressure. springernature.com
Photochemistry and Sonochemistry: The use of light (photochemistry) or sound waves (sonochemistry) to drive chemical reactions could reveal new reaction pathways for this compound. These energy sources can generate highly reactive intermediates, potentially enabling transformations that are not achievable through conventional thermal methods.
Plasma Chemistry: The use of plasma could facilitate unconventional fragmentation and recombination pathways, leading to the synthesis of novel organophosphorus species.
Integration of this compound into Advanced Materials Science Research Beyond Current Applications
Organophosphorus compounds are widely utilized as flame retardants, plasticizers, and fuel additives. researchgate.net this compound, as a reactive precursor, holds potential for the synthesis of a diverse range of organophosphorus compounds. smolecule.com Future research is expected to expand its application into the realm of advanced functional materials.
Potential areas for exploration include:
Phosphorus-Containing Polymers: this compound can serve as a monomer or a modifying agent for the creation of novel polymers. These materials could possess enhanced thermal stability, flame retardancy, or unique optical and electronic properties.
Hybrid Organic-Inorganic Materials: By reacting this compound with inorganic nanomaterials or metal-organic frameworks (MOFs), new hybrid materials could be developed. These composites might find applications in catalysis, sensing, or gas storage.
Functional Surfaces: The reactivity of the P-Cl bonds in this compound could be exploited to functionalize surfaces, imparting properties such as hydrophobicity, conductivity, or biocompatibility.
Advanced Functional Materials: Research could focus on synthesizing materials with specific electronic or photonic capabilities. For example, incorporating phosphorus moieties derived from this compound into conjugated polymer backbones could modulate their optoelectronic properties for use in devices like organic light-emitting diodes (OLEDs) or solar cells. researchgate.net
Interdisciplinary Research Synergies for this compound Chemistry
The broad utility of organophosphorus compounds across various scientific disciplines suggests that future research on this compound will benefit from interdisciplinary collaboration. taylorandfrancis.com
Bio-inspired Phosphorus Chemistry: Nature utilizes phosphorus chemistry in a multitude of ways, from the phosphate (B84403) backbone of DNA to energy transfer via ATP. Research could draw inspiration from biological systems to design novel catalysts or self-assembling materials derived from this compound. For example, phosphinic dipeptides, which are organophosphorus compounds, serve as building blocks for potent enzyme inhibitors, highlighting the synergy between organophosphorus chemistry and medicinal research. nih.gov
Computational Chemistry and Materials Design: Theoretical modeling and computational simulations can accelerate the discovery of new reactions and materials. By predicting the properties and reactivity of this compound derivatives, researchers can more effectively target synthetic efforts toward materials with desired functionalities.
Interface Science: Understanding the behavior of this compound derivatives at interfaces is crucial for applications in areas such as adhesion, lubrication, and sensor technology. Collaborative research between synthetic chemists and surface scientists could lead to the development of novel coatings and functional surfaces.
Q & A
Q. What are the recommended safety protocols for handling phenylphosphorus tetrachloride in laboratory settings?
this compound requires stringent safety measures due to its reactivity and hazardous decomposition products. Use fume hoods for all procedures, wear nitrile gloves, lab coats, and safety goggles. Avoid contact with strong oxidizing agents (e.g., peroxides), as they may trigger violent reactions. Under thermal stress, it decomposes into hydrogen chloride gas and phosphorus oxides, necessitating proper ventilation and emergency scrubbers . Store in airtight containers under inert gas to prevent hydrolysis.
Q. How can the purity of this compound be assessed in synthetic chemistry research?
Purity analysis typically involves a combination of 31P NMR spectroscopy (to confirm phosphorus environment integrity), chloride ion titration (for quantitative Cl– assessment), and elemental analysis (C, H, P, Cl). Cross-validate results with reference standards, as outlined in reagent testing protocols for analogous chlorinated phosphorus compounds . For trace impurities, gas chromatography-mass spectrometry (GC-MS) is recommended.
Q. What spectroscopic methods are effective for characterizing this compound?
Key techniques include:
- Infrared (IR) spectroscopy : Identify P–Cl stretching vibrations (~500–600 cm⁻¹) and aromatic C–H bonds.
- X-ray crystallography : Resolve molecular geometry and confirm tetrahedral coordination around phosphorus.
- Raman spectroscopy : Differentiate between crystalline and amorphous phases, critical for reactivity studies. Calibrate instruments using known phosphorus chloride derivatives to minimize spectral misinterpretation .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, such as nucleophilic substitution at the phosphorus center. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilicity. Molecular dynamics simulations under varying solvent conditions (e.g., dichloromethane vs. THF) can reveal solvation effects on reaction kinetics. Validate computational predictions with controlled kinetic experiments .
Q. What strategies resolve contradictions in reported reaction yields involving this compound-mediated phosphorylations?
Systematic approaches include:
- Reproducibility audits : Replicate studies under standardized conditions (e.g., anhydrous solvents, inert atmosphere).
- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry, catalyst loading) to identify critical factors.
- Meta-analysis : Apply EPA’s TSCA data evaluation frameworks to assess study quality, excluding non-peer-reviewed or methodologically flawed reports .
Q. How does this compound’s reactivity compare to structurally related compounds (e.g., phosphorus pentachloride) in organophosphorus synthesis?
The phenyl group introduces steric hindrance and electronic effects, reducing electrophilicity compared to PCl₅. Comparative kinetic studies using stopped-flow techniques can quantify reaction rates with nucleophiles (e.g., alcohols). Diffuse reflectance UV-Vis spectroscopy monitors intermediate formation in solid-state reactions. Reference mechanistic studies on PCl₅ and arylphosphorus dichlorides for baseline data .
Q. What experimental design considerations are critical when using this compound as a phosphorylating agent?
- Moisture control : Use Schlenk lines or gloveboxes to prevent hydrolysis.
- Solvent selection : Opt for aprotic solvents (e.g., dry acetonitrile) to stabilize reactive intermediates.
- In situ monitoring : Employ Raman spectroscopy or real-time NMR to track reaction progress.
- Quenching protocols : Neutralize excess reagent with aqueous NaHCO₃ in a controlled manner to avoid exothermic reactions .
Data Analysis and Contradiction Management
Q. How to address discrepancies in catalytic efficiencies reported for this compound in cross-coupling reactions?
Conduct activation energy calculations (via Arrhenius plots) to isolate temperature-dependent effects. Compare turnover frequencies (TOF) across studies using standardized substrate concentrations. Apply multivariate regression to identify hidden variables (e.g., trace metal impurities from glassware). Cross-reference with EPA’s systematic review criteria to exclude low-quality datasets .
Q. What methodologies validate the stability of this compound in long-term storage?
Accelerated aging studies under controlled humidity/temperature (e.g., 40°C/75% RH for 6 months) coupled with periodic HPLC purity checks . Use X-ray photoelectron spectroscopy (XPS) to detect surface oxidation. Compare with stability data for phenylphosphorus dichloride, noting differences in Cl– substitution patterns .
Safety and Environmental Considerations
Q. What are the decomposition products of this compound under thermal stress, and how are they mitigated?
Thermal degradation (>150°C) produces phosgene (COCl₂) , hydrogen chloride (HCl) , and phosphorus oxides (P₄O₁₀) . Mitigation requires scrubbers with alkaline solutions (e.g., NaOH) to neutralize acidic gases. Conduct thermogravimetric analysis (TGA) coupled with FTIR to identify decomposition thresholds. Reference safety protocols for carbon tetrachloride, adapting them for phosphorus-specific hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
